molecular formula C13H14N2O4S2 B11786865 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid

1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B11786865
M. Wt: 326.4 g/mol
InChI Key: JHVNINGFPKKLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid is a sulfonamide-containing heterocyclic compound characterized by a piperidine ring substituted with a carboxylic acid group at position 3 and a benzothiazole sulfonyl moiety at position 1. This structure combines the rigidity of the benzothiazole system with the conformational flexibility of the piperidine scaffold, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O4S2/c16-12(17)9-4-3-7-15(8-9)21(18,19)13-14-10-5-1-2-6-11(10)20-13/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)

InChI Key

JHVNINGFPKKLCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=NC3=CC=CC=C3S2)C(=O)O

Origin of Product

United States

Preparation Methods

Benzothiazole-2-carboxylic Acid Synthesis

The foundational step in synthesizing the target compound involves preparing benzothiazole-2-carboxylic acid, a key intermediate. A patented method employs 2-methylbenzothiazole as the starting material, utilizing metalloporphyrin catalysts under oxygen or hydrogen peroxide oxidation. For example, tetrakis-(p-methoxyphenyl) manganese porphyrin (10–200 ppm) in ethanol solvent at 120°C for 8 hours under 1.6 MPa oxygen yielded benzothiazole-2-carboxylic acid with 30.13% conversion and 9.08% yield. This method prioritizes green chemistry by avoiding corrosive sulfuric acid and using ethanol-water solvent systems.

Sulfonylation of Piperidine-3-carboxylic Acid

Catalytic Systems and Reaction Optimization

Metalloporphyrin Catalysts

The choice of catalyst significantly impacts the efficiency of benzothiazole-2-carboxylic acid synthesis. Manganese porphyrins, such as tetrakis-(p-chlorophenyl) manganese porphyrin chloride, demonstrated superior selectivity (93.17%) compared to iron variants. Elevated oxygen pressure (2.0 MPa) and temperatures (140°C) increased 2-methylbenzothiazole conversion to 42.94%, albeit with moderate selectivity (43.48%).

Solvent and Oxidant Selection

Ethanol emerged as the optimal solvent due to its ability to dissolve both organic reactants and inorganic bases like sodium hydroxide. Hydrogen peroxide as an oxidant in mixed ethanol-water systems (20–100% ethanol) improved yields to 13.31% at 100°C, though oxygen generally provided higher reproducibility.

Mechanistic Insights and Stereochemical Control

Oxidation Mechanisms

The metalloporphyrin-catalyzed oxidation of 2-methylbenzothiazole proceeds via a radical mechanism. Oxygen or hydrogen peroxide oxidizes the methyl group to a carboxylic acid through successive electron transfers, with the porphyrin stabilizing reactive intermediates. Isotopic labeling studies could further elucidate hydrogen abstraction steps.

Sulfone Formation Dynamics

In Julia-Kocienski olefination, the reductive elimination of β-hydroxy sulfones generates vinyl sulfones via single-electron transfer (SET) processes. The stereochemical outcome (E/Z ratio) depends on the reducing agent: sodium amalgam favors thermodynamically stable E-olefins, while samarium iodide enables kinetic control.

Yield Optimization and Scalability

Reaction Parameter Screening

Systematic optimization of temperature, pressure, and catalyst loading is essential. For example, increasing sodium hydroxide concentration from 0.5 to 2.0 mol/L enhanced benzothiazole-2-carboxylic acid yield by 15%. Similarly, extending reaction time to 12 hours at 140°C improved selectivity but risked side reactions.

Purification Techniques

Post-reaction acidification with hydrochloric acid precipitated the target compound, while high-performance liquid chromatography (HPLC) confirmed purity (>95%). Recrystallization from ethanol-water mixtures further enhanced purity but reduced overall yield by 10–15%.

Comparative Analysis of Synthetic Routes

ParameterMetalloporphyrin OxidationJulia-Kocienski Olefination
Yield9.08–18.67%60–75% (model systems)
Selectivity30.12–93.17%>90%
Reaction Time2–12 hours1–4 hours
ScalabilityModerate (batch reactors)High (continuous flow)

The metalloporphyrin method offers environmental advantages but suffers from low yields, whereas the Julia-Kocienski approach provides higher efficiency at the cost of complex intermediates.

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds with benzothiazole moieties, including derivatives like 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects
    • Benzothiazole derivatives have been studied for their anti-inflammatory activities. The sulfonamide group in this compound enhances its efficacy in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties
    • Recent studies suggest that benzothiazole-based compounds exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival .
  • Neuroprotective Effects
    • Research has indicated that certain benzothiazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds may help in reducing oxidative stress and inflammation in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammation
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Case Studies

  • Antimicrobial Study
    • A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated a potential application in developing new antibacterial agents .
  • Anti-inflammatory Research
    • In vitro assays showed that this compound significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic .
  • Cancer Cell Line Studies
    • In a study involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis rates compared to control groups. This highlights its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to the inhibition or activation of specific biological processes. The piperidine ring enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-(4-Bromobenzenesulfonyl)piperidine-3-carboxylic Acid (CAS: BD00894390)

  • Molecular Weight : ~375.24 g/mol (calculated)
  • Purity : 95%
  • Key Differences: Replaces the benzothiazole ring with a bromobenzene sulfonyl group.

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic Acid (CAS: 1006492-55-2)

  • Molecular Formula : C₁₆H₂₃N₅O₃S
  • Molecular Weight : 333.39 g/mol
  • Purity : 95%
  • Key Differences: Incorporates a pyrazole sulfonyl group with difluoromethyl and methyl substituents.

Piperidine-3-Carboxylic Acid Derivatives with Heteroaromatic Substituents

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS: 930111-02-7)

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 221.25 g/mol
  • Melting Point : 185–186.5°C
  • Purity : 97%
  • Key Differences :
    • Substitutes benzothiazole with a methylpyrazine group.
    • The pyrazine ring’s nitrogen-rich structure may enhance hydrogen bonding but reduce lipophilicity compared to benzothiazole.

1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride (CAS: Not provided)

  • Molecular Formula : C₁₃H₁₅ClN₂O₂S
  • Molecular Weight : 298.79 g/mol
  • Key Differences :
    • Lacks the sulfonyl group present in the target compound but includes a benzothiazole directly attached to piperidine.
    • The hydrochloride salt improves aqueous solubility, which may be advantageous for formulation.

Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity Key Functional Groups
Target Compound* ~298.79† N/A Benzothiazole-sulfonyl, COOH
1-(4-Bromobenzenesulfonyl) analog ~375.24 95% Bromobenzene-sulfonyl, COOH
Pyrazole-sulfonyl analog 333.39 95% Pyrazole-sulfonyl, COOH
Methylpyrazine analog 221.25 97% Methylpyrazine, COOH
Benzothiazole-HCl analog 298.79 N/A Benzothiazole, COOH, HCl

*Target compound inferred from related entries; †Calculated based on C₁₃H₁₄N₂O₄S₂.

Research Findings and Implications

  • Heteroaromatic Substitution : Benzothiazole and pyrazine substituents confer distinct electronic and steric properties. Benzothiazole’s sulfur atom may enhance π-π stacking interactions, while pyrazine’s nitrogen atoms favor polar interactions .
  • Salt Forms : Hydrochloride salts (e.g., benzothiazole-HCl analog) improve solubility, a critical factor for in vivo efficacy .

Biological Activity

1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor, antimicrobial, and analgesic properties, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₃H₁₄N₂O₂S
  • Molecular Weight : 262.33 g/mol
  • CAS Number : 1411766-55-6

The compound features a benzo[d]thiazole moiety linked to a piperidine ring with a carboxylic acid functional group, contributing to its biological reactivity.

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have been reported with IC₅₀ values ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cell lines, indicating potent activity compared to standard drugs like doxorubicin .

CompoundCell LineIC₅₀ (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity .

Antimicrobial Activity

Benzothiazole derivatives have also been noted for their antimicrobial properties. Various studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

Analgesic Properties

The compound has been investigated for its analgesic effects in animal models. In particular, studies on related piperidine derivatives have shown their ability to modulate pain responses through inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids . This suggests a potential therapeutic application in pain management.

Case Studies and Research Findings

  • FAAH Inhibitors : A related study on FAAH inhibitors demonstrated that compounds with similar structures can significantly reduce pain in rat models by enhancing endocannabinoid signaling, which is crucial for pain modulation .
  • Anticonvulsant Activity : Some benzothiazole derivatives have displayed anticonvulsant properties in various animal models, indicating their potential in treating epilepsy .
  • Cytotoxicity Studies : A series of synthesized thiazole derivatives were tested for cytotoxicity against human cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Q & A

Q. What are the key steps and challenges in synthesizing 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid, and how can yield/purity be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the benzo[d]thiazole moiety and coupling with a piperidine-carboxylic acid scaffold. Critical challenges include controlling regioselectivity during sulfonylation and minimizing side reactions. Methodological optimizations include:

  • Continuous Flow Reactors : Improve reaction control and scalability (e.g., temperature, reagent mixing) .
  • Green Chemistry Principles : Use solvent-free conditions or biodegradable solvents to reduce waste .
  • Purification Techniques : Employ column chromatography or recrystallization to isolate high-purity products, as demonstrated in analogous sulfonamide syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (6.5–8.5 ppm for benzo[d]thiazole) and aliphatic signals from the piperidine ring (1.5–3.5 ppm). Discrepancies in integration ratios can indicate impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₁₄N₂O₄S₂) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) by tracking UV absorption at λmax ~270 nm (benzo[d]thiazole chromophore) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Hydrolysis Risk : The sulfonyl group may hydrolyze under acidic/basic conditions. Stability studies in buffers (pH 3–9) are recommended, with monitoring via TLC or HPLC .
  • Oxidation Sensitivity : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?

  • Cross-Validation Assays : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines) to isolate experimental variables .
  • Structural Analog Analysis : Compare activities of derivatives (e.g., methylsulfonyl vs. benzylsulfonyl substitutions) to identify pharmacophore requirements .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (HOMO/LUMO) with bioactivity trends .

Q. What computational strategies are effective in predicting the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Calculate partial charges on the sulfonyl group to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like CHARMM or AMBER .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on benzo[d]thiazole) with activity data from analogs .

Q. How can the compound’s electronic properties guide the design of derivatives with enhanced pharmacological profiles?

  • Electron-Deficient Benzo[d]thiazole : Modulate π-π stacking in target binding pockets by introducing electron-withdrawing substituents (e.g., –NO₂, –CF₃) .
  • Piperidine Conformational Analysis : Use NMR-based NOE experiments or X-ray crystallography to study ring puckering effects on bioavailability .

Q. What experimental designs are recommended to study the compound’s mechanism of action in complex biological systems?

  • Isotope Labeling : Synthesize ¹³C/¹⁵N-labeled analogs for tracking metabolic pathways via LC-MS .
  • Proteomics Profiling : Combine affinity chromatography with mass spectrometry to identify binding partners in cell lysates .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with target enzymes .

Methodological Notes

  • Data Validation : Always cross-reference spectral data (NMR, IR) with published analogs (e.g., 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride ).
  • Theoretical Frameworks : Align mechanistic hypotheses with established reaction mechanisms (e.g., SN2 for sulfonylation) to ensure methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.